![molecular formula C6H11N B1396185 Spiro[2.3]hexan-4-amine CAS No. 38772-80-4](/img/structure/B1396185.png)

Spiro[2.3]hexan-4-amine

Übersicht

Beschreibung

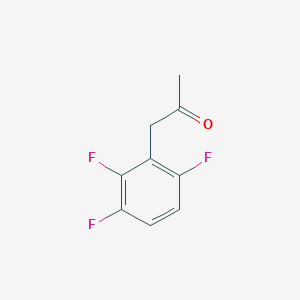

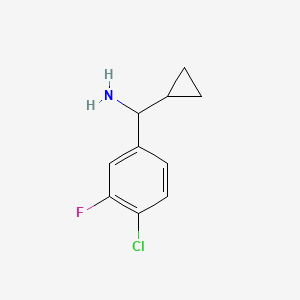

Spiro[2.3]hexan-4-amine is a chemical compound with the molecular formula C6H12ClN . It is also known as spiro[2.3]hexan-1-amine hydrochloride .

Synthesis Analysis

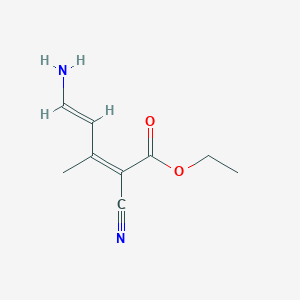

The synthesis of spiro[2.3]hexane amino acids, which are conformationally rigid analogs of γaminobutyric acid, has been reported . The methods developed for the synthesis of the target amino acids are based on the reactions of catalytic [1+2] cycloaddition of diazoacetic and diazo phosphonic esters to 3substituted methylenecyclobutanes, as well as on a modified Curtius reaction for the transformation of a carboxy group to the amine one .

Molecular Structure Analysis

The molecular structure of Spiro[2.3]hexan-4-amine is characterized by a spiro[2.3]hexane core with an amine functional group .

Chemical Reactions Analysis

Spiro[2.3]hexan-4-amine can participate in various chemical reactions. For instance, it can undergo reactions with acid chlorides to form amides .

Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Cancer Research :

- Functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, derivatives of Spiro[2.3]hexan-4-amine, were synthesized using a one-pot three-component reaction. These compounds showed potential in cancer research, particularly against human leukemia K562 cell line (Filatov et al., 2017).

Synthesis of Novel Amino Acids :

- Spiro[2.3]hexane amino acids were synthesized as conformationally rigid analogs of γ-aminobutyric acid. These novel non-natural amino acids are promising modulators of GABAergic cascades in the human central nervous system (Yashin et al., 2017).

Development of Analgesics :

- Spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines were developed as NOP and opioid receptor agonists with significant potential in treating chronic nociceptive and neuropathic pain (Schunk et al., 2014).

Chemical Synthesis Methods :

- An organocatalytic enantioselective strategy was developed for constructing spiro[2,3]hexane skeletons. This approach involves a Michael addition followed by ring expansion of methylenecyclopropanes (Zhao et al., 2019).

Polymer Chemistry Applications :

- Novel polyimides derived from spiro(fluorene-9,9′-xanthene) skeletons showed high organosolubility and optical transparency, making them useful in materials science (Zhang et al., 2010).

Ultrasound-Assisted Synthesis :

- Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(1'H)-diones were synthesized using a simple, efficient, and three-component procedure in water under ultrasonic irradiation, indicating a move towards environmentally friendly synthesis methods (Bazgir et al., 2010).

Synthesis of Carbocyclic Nucleosides :

- R- and S-spiro[2.3]hexane nucleosides were synthesized as part of research into novel nucleoside analogs, highlighting the potential of Spiro[2.3]hexan-4-amine derivatives in this area (Bondada et al., 2004).

Wirkmechanismus

Mode of Action

Compounds with similar spirocyclic structures have been shown to exhibit various biological activities, including antifungal, antibacterial, and antiviral effects . The specific interactions of Spiro[2.3]hexan-4-amine with its targets, and the resulting changes, remain to be elucidated.

Biochemical Pathways

For instance, some spirocyclic compounds have been found to inhibit certain enzymes . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.

Result of Action

Given the diverse biological activities associated with spirocyclic compounds, it is plausible that spiro[23]hexan-4-amine could have a range of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of Spiro[2.3]hexan-4-amine .

Eigenschaften

IUPAC Name |

spiro[2.3]hexan-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c7-5-1-2-6(5)3-4-6/h5H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLQMZGIWAMUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1N)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2.3]hexan-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B1396111.png)

![2-Thia-6-azaspiro[3.3]heptane](/img/structure/B1396121.png)

![Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester](/img/structure/B1396125.png)